2,4,6-Triethylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-triethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPCHZVLVJYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)S(=O)(=O)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4,6 Triethylbenzene 1 Sulfonamide
Classical and Established Synthetic Routes Adaptable for Triethylbenzene Scaffolds
Traditional methods for sulfonamide synthesis have been refined over decades and can be adapted for sterically demanding substrates like the 2,4,6-triethylbenzene system.
Amidation Reactions of Sulfonyl Chlorides with Amines in 2,4,6-Triethylbenzene-1-sulfonamide Synthesis
The reaction between a sulfonyl chloride and a primary or secondary amine is the most conventional and widely employed method for constructing the sulfonamide bond. researchgate.netresearchgate.netmdpi.com This approach involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net The synthesis of the requisite 2,4,6-triethylbenzenesulfonyl chloride precursor can be achieved by reacting 1,3,5-triethylbenzene (B86046) with chlorosulfonic acid. google.com
The reaction conditions for amidation can be adapted to accommodate various substrates. Simple condensation can be performed using pyridine (B92270) in a solvent like acetone (B3395972) or by using triethylamine (B128534) as the base. researchgate.netresearchgate.net For less reactive amines or sterically hindered sulfonyl chlorides, an elevated temperature may be necessary. mdpi.com The choice of base is crucial; common options include potassium carbonate, sodium carbonate, or organic amines like pyridine and triethylamine. researchgate.netsci-hub.se
| Amine Type | Base/Solvent System | General Observations |
| Primary & Secondary Aliphatic/Aromatic Amines | Pyridine/Acetone | Standard condensation method. researchgate.net |
| Primary & Secondary Aliphatic/Aromatic Amines | K₂CO₃ (solid base) | Solvent-free conditions possible at room temperature. sci-hub.se |
| Various Amines | Na₂CO₃/Water | Aqueous media under pH control (8-10) offers a green alternative. nih.gov |
| Various Amines | Triethylamine | A common and effective base for achieving good yields. researchgate.net |
This table presents generalized conditions adaptable for the synthesis of this compound based on established protocols for other sulfonamides.
Exploration of Alternative Precursor Reactivity for S-N Bond Formation
To circumvent the often harsh conditions required for preparing sulfonyl chlorides, alternative precursors for S-N bond formation have been developed. organic-chemistry.org These methods offer milder conditions and broader functional group tolerance.
One prominent strategy involves the use of sodium sulfinates. These can be coupled with amines under various oxidative conditions. For instance, an efficient iodine-mediated reaction of sodium sulfinates with amines can be conducted in an aqueous medium at room temperature. rsc.org Another approach uses ammonium (B1175870) iodide (NH₄I) to mediate the amination of sodium sulfinates, a metal-free method that tolerates a wide range of functional groups. nih.gov A possible reaction pathway involves the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine. nih.gov
Methyl sulfinates also serve as effective precursors. organic-chemistry.org They can react with lithium amides, followed by oxidation of the resulting sulfinamide with an agent like 3-chloroperoxybenzoic acid (mCPBA) to yield the final sulfonamide. This two-step process avoids the use of unstable sulfonyl chlorides and preserves the stereochemistry of chiral amines. organic-chemistry.org
N-tosylhydrazones, in the presence of a sulfur dioxide source like DABSO (a DABCO-sulfur dioxide adduct) and an amine, can be converted directly into sulfonamides. acs.org This metal-free reaction proceeds in moderate to excellent yields and accommodates various primary and secondary aliphatic amines. acs.org
| Precursor | Reagents/Conditions | Key Advantages |
| Sodium Arylsulfinates | I₂ / Water, Room Temp | Environmentally friendly, convenient, and easy product purification. rsc.org |
| Sodium Arylsulfinates | NH₄I / CH₃CN, 80 °C | Metal-free, high functional group tolerance. nih.gov |
| Methyl Sulfinates | 1. Lithium Amide, -78°C; 2. mCPBA | Mild, avoids hazardous reagents, suitable for chiral synthesis. organic-chemistry.org |
| N-Tosylhydrazones | DABSO, Amine / DMSO, 100 °C | Metal-free, uses readily available starting materials. acs.org |
This interactive table summarizes alternative synthetic routes adaptable for the synthesis of this compound.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Conditions and Aqueous Media Utilization
A significant advancement in green sulfonamide synthesis is the reduction or elimination of volatile organic solvents. sci-hub.se Solvent-free, or neat, reaction conditions represent an ideal green methodology. sci-hub.se The sulfonylation of amines with arylsulfonyl chlorides has been successfully performed at room temperature using solid bases like potassium carbonate, with products obtained in high yield and purity after a simple workup. sci-hub.se Another solvent-free approach involves the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature to produce N-sulfonylformamidines. researchgate.net
Water is an environmentally benign solvent, and its use in sulfonamide synthesis has been demonstrated. rsc.org A facile method involves reacting arylsulfonyl chlorides with amines in water, using sodium carbonate to maintain a pH between 8 and 10. nih.gov The desired sulfonamides often precipitate upon acidification and can be isolated by simple filtration, yielding products with excellent purity without further purification. nih.govrsc.org The synthesis of sulfonamides from sodium sulfinates and amines mediated by iodine has also been effectively carried out in water. rsc.org
| Method | Reagents | Solvent | Key Feature |
| Sulfonylation | Arylsulfonyl chloride, Amine, K₂CO₃ | None (Neat) | Solid-phase base, room temperature, simple workup. sci-hub.se |
| Amidation | Arylsulfonyl chloride, Amine, Na₂CO₃ | Water | Dynamic pH control, product isolation by filtration. nih.govrsc.org |
| Oxidative Coupling | Sodium sulfinate, Amine, I₂ | Water | Room temperature, environmentally friendly. rsc.org |
This table highlights green synthetic methods using solvent-free conditions or aqueous media, applicable to the synthesis of this compound.
Mechanochemical Synthesis Strategies for Sulfonamide Formation
Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, offers a powerful solvent-free alternative for synthesis. rsc.orgrsc.org This technique can enhance reaction efficiency and minimize by-products. rsc.org
A three-component palladium-catalyzed aminosulfonylation has been developed using mechanochemical milling. rsc.orgthieme-connect.com This reaction couples aryl bromides or aromatic carboxylic acids with an amine and a sulfur dioxide source (K₂S₂O₅) to form a wide range of sulfonamides. rsc.org More recently, a metal-free, one-pot-double-step mechanochemical protocol has been reported. rsc.org This process involves the tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) to form a sulfonyl chloride intermediate in situ, which is then subjected to amination to yield the sulfonamide. rsc.org This method works smoothly for both aromatic and aliphatic substrates. rsc.org
| Reaction Type | Reactants | Catalyst/Mediator | Key Feature |
| Aminosulfonylation | Aryl bromide/carboxylic acid, Amine, K₂S₂O₅ | Palladium Catalyst | Three-component, solvent-free coupling. rsc.orgthieme-connect.com |
| Oxidation-Amination | Disulfide, Amine | NaOCl·5H₂O, NaHSO₄, MgO | Metal-free, one-pot, two-step telescopic process. rsc.org |
This interactive table outlines mechanochemical strategies for sulfonamide synthesis.
Electrochemical Oxidative Coupling in Benzene (B151609) Sulfonamide Synthesis
Electrosynthesis has emerged as a sustainable and powerful tool for forming chemical bonds, as it uses electricity as a "traceless" reagent, thereby avoiding chemical oxidants and reducing waste. rsc.orgrsc.org Several electrochemical methods for S-N bond formation have been developed. rsc.orgrsc.org
One direct approach is the oxidative coupling of thiols and amines. nih.govacs.org This transformation can be driven entirely by electricity in as little as five minutes, using inexpensive graphite (B72142) or carbon electrodes, with hydrogen as the only benign byproduct. nih.govacs.orgresearchgate.net The reaction proceeds through the initial anodic oxidation of the thiol to a disulfide intermediate, which then couples with the amine. rsc.orgacs.org
A highly convergent strategy allows for the direct synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.gov This metal-free electrochemical method involves the direct anodic oxidation of the aromatic compound, which then reacts with an amidosulfinate intermediate formed from SO₂ and the amine. nih.gov Boron-doped diamond (BDD) electrodes are particularly effective for this transformation. nih.gov Another electrochemical route generates sulfonyl radicals from sodium sulfinate salts in an aqueous electrolyte, which then react with amines to form sulfonamides in good yields. rsc.org
| Precursors | Electrode/Electrolyte | Key Intermediate |
| Thiols and Amines | Carbon Anode, Iron Cathode / Me₄NBF₄ | Disulfide rsc.orgnih.govacs.org |
| Arenes, SO₂, and Amines | Boron-Doped Diamond (BDD) Anode / HFIP-MeCN | Amidosulfinate nih.gov |
| Sodium Sulfinates and Amines | Graphite Powder Macroelectrode / Aqueous | Sulfinyl Radical rsc.org |
| Arenesulfonohydrazides and Amines | Graphite Anode, Iron Cathode / NH₄Br | Halide redox mediator mathnet.ru |
This table summarizes various electrochemical approaches for the synthesis of benzene sulfonamides.
Metal-Catalyzed Synthetic Strategies for this compound
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. For the synthesis of this compound, several metal-based catalytic systems are of high relevance.
Copper catalysis is a powerful method for the formation of S-N and C-N bonds, which are central to the structure of sulfonamides. A common approach involves the coupling of a sulfonyl chloride with an amine or the coupling of a sulfinate salt with an amine.
For the synthesis of this compound, one could envision the use of 2,4,6-triethylbenzene-1-sulfonyl chloride and a suitable amine source in the presence of a copper catalyst. Research has demonstrated the efficacy of copper-catalyzed coupling of sulfonyl chlorides with tertiary amines via oxidative C-N bond cleavage, providing a route to sulfonamides in moderate to good yields. rsc.org Another strategy involves the copper-catalyzed oxidative coupling of sodium sulfinates with amines. researchgate.net This method is noted for its efficiency and excellent chemoselectivity. researchgate.net
A three-component copper-catalyzed reaction of aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and N-chloroamines also provides a direct route to aromatic sulfonamides under mild conditions. organic-chemistry.org This approach combines radical processes with transition-metal catalysis. organic-chemistry.org Furthermore, a direct single-step synthesis of sulfonamides using a Cu(II) catalyst to combine (hetero)aryl boronic acids, sulfur dioxide, and amines has been developed. scispace.com
| Reactants | Catalyst | Key Features | Potential Application for this compound Synthesis |
| Sulfonyl chlorides and tertiary amines | Copper | Oxidative C-N bond cleavage | Coupling of 2,4,6-triethylbenzene-1-sulfonyl chloride with an appropriate amine. |
| Sodium sulfinates and amines | Copper | Oxidative cross-coupling | Reaction of sodium 2,4,6-triethylbenzenesulfinate with an amine. |
| Aryldiazonium tetrafluoroborates, DABCO·(SO2)2, and N-chloroamines | Cu(OTf)2 | Three-component reaction, mild conditions | Use of 2,4,6-triethylphenyldiazonium tetrafluoroborate (B81430). |
| Aryl boronic acids, sulfur dioxide, and amines | Cu(II) | Direct single-step synthesis | Coupling of 2,4,6-triethylphenylboronic acid with SO2 and an amine. |
Palladium catalysis offers a versatile and highly efficient means of constructing C-N and C-S bonds, making it a cornerstone of modern synthetic chemistry. For the synthesis of sulfonamide scaffolds, palladium-catalyzed reactions provide several powerful strategies.
One notable method is the N-arylation of sulfonamides, where a palladium catalyst facilitates the coupling of an aryl halide or triflate with a sulfonamide. tandfonline.com This approach is valued for its broad functional group compatibility. tandfonline.com For the synthesis of a substituted derivative of this compound, this would involve reacting the parent sulfonamide with a suitable aryl halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. tandfonline.com
Another significant advancement is the palladium-catalyzed chlorosulfonylation of arylboronic acids. mit.edunih.gov This process allows for the synthesis of arylsulfonyl chlorides, which are key precursors to sulfonamides, under mild conditions with excellent functional group tolerance. mit.edunih.gov The resulting sulfonyl chloride can then be readily converted to the desired sulfonamide. nih.gov A one-pot procedure starting from aryl iodides and a sulfur dioxide surrogate, followed by treatment with an amine and bleach, also provides a streamlined synthesis of sulfonamides. organic-chemistry.org
| Reaction Type | Key Reactants | Catalyst System | Key Features |
| N-Arylation | Aryl halide/triflate, Sulfonamide | Pd(OAc)2, Phosphine ligand | Forms C-N bond, good for derivatization. |
| Chlorosulfonylation | Arylboronic acid, Phenyl chlorosulfate | Palladium catalyst | Forms sulfonyl chloride precursor, mild conditions. acs.org |
| Aminosulfonylation | Aryl iodide, Hydrazine, SO2 surrogate | Palladium catalyst | Direct formation of N-amino-sulfonamides. |
Ruthenium-catalyzed reactions, particularly those employing the "borrowing hydrogen" methodology, have emerged as powerful tools for the alkylation of amines and sulfonamides. organic-chemistry.orgnih.gov This approach allows for the use of alcohols as alkylating agents, with water being the only byproduct, representing an atom-economical and environmentally benign process. organic-chemistry.org
The catalyst system, typically involving a ruthenium complex such as [Ru(p-cymene)Cl2]2 combined with a bidentate phosphine ligand, facilitates the conversion of primary amines to secondary amines, and secondary amines to tertiary amines. organic-chemistry.orgacs.org Crucially, this methodology has been extended to the N-alkylation of primary sulfonamides, offering a novel route for their derivatization. organic-chemistry.orgnih.gov For a derivative of this compound, this would involve reacting the parent sulfonamide with an alcohol in the presence of the ruthenium catalyst. organic-chemistry.org
Furthermore, ruthenium has been employed in the C-H alkenylation of N-acylated aryl sulfonamides using molecular oxygen as the oxidant, leading to the formation of five-membered sultams. acs.org This method is attractive due to the absence of stoichiometric metal oxidants and its applicability to late-stage modification of drug molecules. acs.org
| Reaction Type | Key Reactants | Catalyst System | Key Features |
| N-Alkylation | Sulfonamide, Alcohol | [Ru(p-cymene)Cl2]2, Diphosphine ligand | "Borrowing hydrogen" methodology, atom-economical. organic-chemistry.org |
| C-H Alkenylation | N-Acylated aryl sulfonamide, Alkene | Ruthenium catalyst, O2 | Forms sultams, avoids stoichiometric oxidants. acs.org |
Cobalt catalysis has gained prominence in C-H functionalization and the synthesis of heterocyclic compounds. Recent studies have demonstrated the utility of cobalt catalysts in the synthesis of complex sulfonamides.
One significant application is the cobalt-catalyzed C-H/N-H annulation of aryl sulfonamides with alkynes or allenes to produce cyclic sulfonamides (sultams). acs.orgrsc.orgscispace.com This method can provide access to C-N axially chiral sultams with high enantioselectivity. rsc.orgscispace.com The reaction often proceeds through a cobalt(I)/cobalt(III) catalytic cycle and can utilize inexpensive cobalt salts and environmentally friendly oxidants like O2. acs.orgrsc.org
Another approach involves the use of cobalt(II) complexes of porphyrins for the enantioselective radical 1,5-C-H amination of sulfonyl azides to construct 5-membered cyclic sulfonamides. nih.gov This metalloradical catalysis operates under neutral and non-oxidative conditions, producing N2 as the only byproduct. nih.gov Furthermore, a cobalt(II)-catalyzed synthesis of sulfonyl guanidines from amines, isonitriles, and organic azides has been developed, proceeding through a cobalt-nitrene radical intermediate. acs.org
| Reaction Type | Key Reactants | Catalyst System | Key Features |
| C-H/N-H Annulation | Aryl sulfonamide, Alkyne/Allene | Cobalt(II) salt, Chiral ligand | Synthesis of cyclic sulfonamides (sultams), can be enantioselective. acs.orgrsc.orgscispace.com |
| Radical C-H Amination | Sulfonyl azide (B81097) | Cobalt(II)-porphyrin complex | Forms 5-membered cyclic sulfonamides, enantioselective. nih.gov |
| Sulfonyl Guanidine Synthesis | Amine, Isonitrile, Organic azide | Cobalt(II) catalyst | Three-component reaction, forms sulfonyl guanidines. acs.org |
Multicomponent Reaction Pathways to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.gov
A notable MCR for the synthesis of sulfonamide derivatives involves the reaction of a zwitterion, generated from a dialkyl acetylenedicarboxylate (B1228247) and an isocyanide, with a sulfonamide. nih.govrsc.org This three-component reaction proceeds smoothly at room temperature to produce stable ketenimine sulfonamides. nih.govacs.org These products can serve as intermediates for further synthetic transformations. nih.gov The synthesis of a derivative of this compound could be envisioned using this methodology.
Another powerful multicomponent approach is the copper-catalyzed synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent. rsc.org This sustainable method uses the triarylbismuthine as a reagent for the incorporation of SO2. rsc.org
| Reactants | Key Features | Product Type |
| Dialkyl acetylenedicarboxylate, Isocyanide, Sulfonamide | Atom-economical, stereoselective, room temperature. nih.gov | Ketenimine sulfonamides. nih.gov |
| Triarylbismuthine, Nitro compound, Sodium metabisulfite | Sustainable, copper-catalyzed, deep eutectic solvent. rsc.org | Sulfonamides. rsc.org |
Derivatization and Late-Stage Functionalization of the this compound Scaffold
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable in drug discovery for rapidly generating analogues of a lead compound. The sulfonamide group, while often considered robust, can be a versatile handle for LSF.
One strategy involves the conversion of primary sulfonamides into sulfonyl radical intermediates. nih.govacs.org This can be achieved through a metal-free photocatalytic approach, where N-sulfonylimines, formed from the sulfonamide, act as sulfonyl radical precursors. nih.govacs.org These radicals can then participate in reactions such as the hydrosulfonylation of alkenes, allowing for the diversification of the sulfonamide scaffold. nih.govacs.org
Another approach to the derivatization of primary sulfonamides is through diazotization. acs.orgnih.gov This method allows for the conversion of the primary sulfonamide into various other functional groups, such as sulfonyl chlorides and sulfonates, without the need for pre-functionalization. acs.orgnih.gov
Furthermore, primary sulfonamides can be converted to sulfinate salts via a reductive deamination process. chemrxiv.org These sulfinates are versatile intermediates that can be trapped with various electrophiles or used in other transformations to generate a diverse range of sulfonamide derivatives. chemrxiv.org
| Methodology | Intermediate | Key Transformation | Advantages |
| Photocatalysis | Sulfonyl radical | Hydrosulfonylation of alkenes | Metal-free, mild conditions, accesses novel chemical space. nih.govacs.org |
| Diazotization | Diazonium salt | Conversion to sulfonyl chlorides, sulfonates, etc. | No pre-functionalization required. acs.orgnih.gov |
| Reductive Deamination | Sulfinate salt | Trapping with electrophiles | Tolerant of many functional groups, versatile intermediate. chemrxiv.org |
Strategies for Alkylation, Acylation, and Arylation at the Sulfonamide Nitrogen
The functionalization of the sulfonamide nitrogen in this compound is a critical avenue for modifying its chemical and biological properties. The steric hindrance imposed by the three ethyl groups on the benzene ring presents unique challenges and necessitates specialized synthetic approaches.
Alkylation: The N-alkylation of sulfonamides is a fundamental transformation for introducing a wide range of organic substituents. For sterically hindered sulfonamides like this compound, traditional alkylation methods may prove inefficient. However, modern catalytic systems have emerged to address this challenge. For instance, ruthenium-based catalysts have been shown to be effective for the N-alkylation of primary sulfonamides. researchgate.net Mechanochemical methods, such as ball milling, offer a solvent-free alternative for the N-alkylation of various imide and amide derivatives, a technique that could be applicable to sulfonamides. beilstein-journals.org Furthermore, microwave-assisted, solvent-free, phase-transfer catalytic conditions have been successfully employed for the rapid N-alkylation of amides and lactams, suggesting a promising route for the alkylation of this compound. mdpi.com
Acylation: The N-acylation of sulfonamides yields N-acylsulfonamides, a class of compounds with significant biological activity. The acylation of this compound can be achieved using various acylating agents, such as anhydrides, in the presence of a suitable catalyst. For example, the cesium salt of Wells-Dawson heteropolyacid has been reported as an efficient and reusable catalyst for the N-acylation of substituted sulfonamides in water, a green solvent. researchgate.net This methodology's success with a range of sulfonamides suggests its potential applicability to the sterically hindered this compound.
Arylation: The N-arylation of sulfonamides, particularly those with significant steric bulk, has been a long-standing challenge in synthetic chemistry. The development of palladium-catalyzed cross-coupling reactions has provided a powerful tool for this transformation. High-throughput experimentation has identified specific palladium/ligand systems, such as the Pd/AdBippyPhos catalyst, as being particularly effective for the N-arylation of weakly nucleophilic sulfonamides, including sterically hindered ones. temple.eduresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for the N-arylation of sulfonamides with (hetero)aryl chlorides. researchgate.netthieme-connect.com These advanced catalytic systems are crucial for overcoming the steric hindrance of the 2,4,6-triethylphenyl group and achieving efficient N-arylation. A transition-metal-free approach using o-silylaryl triflates in the presence of cesium fluoride (B91410) also presents a mild and efficient method for the N-arylation of sulfonamides. nih.gov
Table 1: Representative Catalytic Systems for N-Functionalization of Sterically Hindered Sulfonamides
| Functionalization | Catalyst/Reagent | Key Features |
|---|---|---|
| Alkylation | Ruthenium/Triphos Complex | Utilizes carboxylic acids and molecular hydrogen. csic.es |
| Mechanochemical Ball Milling | Solvent-free conditions, applicable to various imides. beilstein-journals.org | |
| Microwave Irradiation with PTC | Rapid, solvent-free N-alkylation. mdpi.com | |
| Acylation | Cs5HP2W18O62 | Efficient and reusable, works in water. researchgate.net |
| Arylation | Pd/AdBippyPhos | Effective for weakly nucleophilic and sterically hindered sulfonamides. temple.eduresearchgate.net |
| (L)NiCl(o-tol) Pre-catalysts | Enables coupling with (hetero)aryl chlorides. researchgate.netthieme-connect.com | |
| o-Silylaryl Triflates/CsF | Transition-metal-free, mild conditions. nih.gov |
Generation and Reactivity of Sulfonyl Radical Intermediates from Sulfonamides
The generation of sulfonyl radicals from stable sulfonamide precursors opens up a new dimension of reactivity, allowing for novel carbon-sulfur bond formations. For a sterically hindered compound like this compound, accessing its corresponding sulfonyl radical provides a pathway to overcome the steric limitations often encountered in traditional two-electron chemistry.
A recently developed strategy involves the photocatalytic late-stage functionalization of sulfonamides. nih.gov This metal-free approach allows for the conversion of pharmaceutically relevant sulfonamides into sulfonyl radical intermediates. The process often involves the initial conversion of the primary sulfonamide to an N-sulfonylimine, which then undergoes photocatalytic activation to generate the sulfonyl radical. This methodology has been successfully applied to sterically congested substrates, such as mesityl derivatives, which are structurally similar to 2,4,6-triethylbenzene systems. nih.gov The generated sulfonyl radical can then participate in a variety of reactions, including addition to alkenes to form new sulfones. nih.gov
The reactivity of the generated sulfonyl radical is influenced by the steric bulk of the aryl group. In the case of the 2,4,6-triethylbenzenesulfonyl radical, the bulky ethyl groups would likely influence the regioselectivity and stereoselectivity of its addition reactions. The high electrophilicity of sulfonyl radicals makes them efficient partners in additions to olefins. researchgate.net
Table 2: Photocatalytic Generation of Sulfonyl Radicals from N-Sulfonylimines
| Substrate | Alkene Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(Mesitylmethylene)methanesulfonamide | Methyl vinyl ketone | 1-(Mesityl)-2-(methylsulfonyl)ethan-1-one | 31 | nih.gov |
| N-(Benzylidene)benzenesulfonamide | Methyl vinyl ketone | 1-Phenyl-3-(phenylsulfonyl)propan-1-one | 85 | nih.gov |
Integration of Click Chemistry for Post-Synthetic Modification
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and versatile tool for the post-synthetic modification of molecules. nsmsi.irnih.govresearchgate.netrsc.orgrsc.org This methodology can be readily applied to introduce a wide array of functional groups onto a core scaffold containing a sulfonamide moiety.
For this compound, a two-step process would be employed. First, the sulfonamide would be functionalized with either an azide or an alkyne group. This could be achieved through N-alkylation with a suitable propargyl or azidoalkyl halide. The resulting "clickable" sulfonamide can then be reacted with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
This approach allows for the modular construction of complex molecules with diverse functionalities. For example, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives have been synthesized using Cu(I)-mediated click chemistry between an azide-containing benzenesulfonamide (B165840) and various aryl acetylenes. nih.govresearchgate.net This strategy has been used to develop selective inhibitors of carbonic anhydrase isoforms. nih.govresearchgate.net The robustness and high efficiency of click chemistry make it an ideal method for creating libraries of this compound derivatives for various applications.
Ring Expansion Methodologies Applied to Related Sulfonamide Systems
Ring expansion methodologies provide an elegant and efficient way to synthesize medium-sized rings and macrocycles, which are often challenging to prepare using traditional cyclization methods. nih.govresearchgate.netwhiterose.ac.uk These strategies can be applied to sulfonamide-containing systems to generate novel macrocyclic structures with potential applications in drug discovery and materials science. nih.govresearchgate.netmdpi.comtandfonline.com
Two notable ring expansion strategies for the synthesis of macrocyclic sulfonamides have been reported that proceed without the need for classical protecting groups. nih.govresearchgate.net One method is initiated by the reduction of a nitro group, while the other is triggered by an amine conjugate addition. nih.govresearchgate.net These methods have been shown to be effective for a range of ring sizes and allow for the incorporation of diverse functional groups.
Another approach involves the DBU-catalyzed spiro-annulation and concomitant ring expansion of δ-acetoxy allenoates with N-sulfonyl hydrazides, leading to ring-expanded products. researchgate.net Ring expansion reactions of N-oxiranylmethyl benzenesulfonamide have also been shown to produce various heterocyclic structures. acs.org Furthermore, palladium-catalyzed intramolecular C-H activation has been utilized for the direct cyclization of unactivated sp³ C-H bonds to synthesize macrocyclic sulfonamides. mdpi.com
While these methods have not been specifically reported for this compound, the principles are broadly applicable. A linear precursor containing the 2,4,6-triethylbenzenesulfonamide moiety and a suitable reactive group could be designed to undergo a ring expansion cascade to form a macrocyclic sulfonamide. The steric bulk of the 2,4,6-triethylphenyl group would be a key consideration in the design of the precursor and the optimization of the reaction conditions.
Advanced Spectroscopic and Crystallographic Elucidation of 2,4,6 Triethylbenzene 1 Sulfonamide Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4,6-Triethylbenzene-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.
While specific experimental data for this compound is not publicly available, the expected spectral characteristics can be reliably predicted based on data from closely related analogs, such as 2,4,6-trimethylbenzenesulfonamide, and established principles of NMR spectroscopy.
High-Resolution Proton NMR (¹H NMR) for Elucidating Proton Environments and Connectivity
High-resolution ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the sulfonamide protons.
The aromatic region would feature a singlet for the two equivalent aromatic protons (H-3 and H-5). The three ethyl groups, while chemically equivalent due to the molecule's symmetry, will each produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with their respective neighbors. The two protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet, as their signal can be influenced by factors like solvent exchange and intermolecular interactions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH (2H) | ~7.0-7.2 | Singlet | 2H |
| Sulfonamide NH₂ (2H) | Variable (e.g., ~4.5-5.5) | Broad Singlet | 2H |
| Methylene CH₂ (6H) | ~2.8-3.0 | Quartet | 6H |
Carbon-13 NMR (¹³C NMR) for Characterizing the Carbon Skeleton of this compound
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.
Six distinct signals are anticipated in the ¹³C NMR spectrum. The aromatic ring will produce four signals: one for the carbon atom attached to the sulfonamide group (C-1), one for the two carbons bearing ethyl groups at positions 2 and 6, one for the carbon at position 4, and one for the two unsubstituted carbons (C-3 and C-5). The ethyl groups will contribute two additional signals: one for the methylene carbons and one for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing sulfonamide group and the electron-donating ethyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Aromatic) | ~135-140 |
| C-2, C-6 (Aromatic) | ~145-150 |
| C-4 (Aromatic) | ~140-145 |
| C-3, C-5 (Aromatic) | ~125-130 |
| Methylene CH₂ | ~23-28 |
Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between coupled protons. youtube.com For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl groups would definitively confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show a correlation between the aromatic proton signal and the C-3/C-5 carbon signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for piecing together the molecular skeleton. Key expected correlations include:
From the aromatic protons (H-3/H-5) to the surrounding carbons (C-1, C-2/C-6, and C-4).
From the methylene protons of the ethyl groups to the aromatic carbons they are attached to (C-2/C-6 and C-4) and to their own methyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A NOESY spectrum would show cross-peaks between the protons of the ethyl groups and the adjacent aromatic protons, confirming their proximity on the benzene (B151609) ring.
Solid-State NMR Spectroscopy for Bulk Structural Insights
Solid-State NMR (SSNMR) spectroscopy is a powerful tool for analyzing the structure of materials in their solid form. ku.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by factors such as bond orientations and intermolecular distances in the crystal lattice. This technique can be used to study polymorphism (the existence of different crystalline forms), which is a critical aspect for pharmaceutical compounds. For this compound, SSNMR could differentiate between various crystalline packing arrangements and provide insights into the intermolecular hydrogen bonding involving the sulfonamide group in the solid state. researchgate.net
Vibrational Spectroscopy for Functional Group and Molecular Conformational Analysis
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying specific functional groups, as each group absorbs infrared radiation at characteristic frequencies.
Infrared (IR) Spectroscopy for Identifying Characteristic Vibrational Modes of the Sulfonamide Group
The IR spectrum of this compound is dominated by the characteristic absorption bands of the sulfonamide (-SO₂NH₂) functional group. rsc.org The key vibrational modes for this group are well-established.
N-H Stretching: The sulfonamide group features two N-H bonds, which typically give rise to two distinct stretching bands in the region of 3350-3250 cm⁻¹. The precise positions can indicate the extent of hydrogen bonding in the sample.
S=O Stretching: The sulfonyl group (SO₂) produces two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. rsc.org The asymmetric stretch appears at a higher frequency, typically in the 1350-1310 cm⁻¹ range, while the symmetric stretch is found in the 1160-1140 cm⁻¹ region. rsc.org
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 940-900 cm⁻¹ range. rsc.orgnih.gov
In addition to these key signals, the spectrum would also show absorptions for C-H stretching of the aromatic ring and the aliphatic ethyl groups (around 3100-2850 cm⁻¹) and aromatic C=C stretching bands (around 1600-1450 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonamide (NH₂) | N-H Stretching | 3350 - 3250 |
| Sulfonyl (SO₂) | Asymmetric S=O Stretching | 1350 - 1310 |
| Sulfonyl (SO₂) | Symmetric S=O Stretching | 1160 - 1140 |
| Sulfonamide (S-N) | S-N Stretching | 940 - 900 |
| Aromatic C-H | C-H Stretching | ~3100 - 3000 |
| Aliphatic C-H | C-H Stretching | ~2970 - 2850 |
Raman Spectroscopy as a Complementary Vibrational Probe for this compound
Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for probing the vibrational modes of this compound. While IR spectroscopy measures the absorption of light corresponding to molecular vibrations, Raman spectroscopy is a light-scattering technique that detects changes in the polarizability of a molecule during vibrations. This often results in different selection rules, meaning that some vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.
For sulfonamides, characteristic Raman bands can be identified. For instance, studies on similar sulfonamide compounds have identified key vibrational modes. nih.gov The stretching vibrations of the C-N bond and the in-plane bending of the phenyl ring are typically observed in the Raman spectra. nih.gov In the case of this compound, the symmetric and asymmetric stretching of the SO2 group, as well as various bending and rocking motions, would be expected to produce distinct Raman signals. researchgate.net The presence of the three ethyl groups on the benzene ring introduces additional C-H stretching and bending vibrations, which can be distinguished from the aromatic C-H modes. researchgate.net The analysis of these Raman shifts provides a detailed fingerprint of the molecule's vibrational framework. researchgate.net
A comparative analysis of the Raman and IR spectra can provide a more complete picture of the vibrational properties of this compound. For example, vibrations that are symmetric with respect to a center of inversion are typically Raman active and IR inactive, while antisymmetric vibrations are IR active and Raman inactive. This complementary nature is crucial for a comprehensive structural assignment. semanticscholar.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. researchgate.net For this compound (C12H19NO2S), the precise mass can be calculated and compared with the experimentally determined value to confirm its identity. acs.orgnih.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. rsc.org This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net
Table 1: Theoretical and Experimental Mass Data for this compound
| Ion | Theoretical m/z | Experimental m/z | Reference |
| [M+H]+ | 242.1215 | ||
| [M+Na]+ | 264.1034 |
In addition to providing the molecular weight, mass spectrometry can be used to fragment the parent ion of this compound into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural confirmation. Common fragmentation pathways for aromatic sulfonamides involve cleavage of the S-N bond and the C-S bond. nist.govnih.gov
A key fragmentation pathway for many arylsulfonamides is the extrusion of sulfur dioxide (SO2), a loss of 64 Da, through an intramolecular rearrangement. nih.gov This rearrangement is often influenced by the substituents on the aromatic ring. nih.gov Another common fragmentation is the cleavage of the bond between the sulfur atom and the benzene ring, leading to the formation of a 2,4,6-triethylphenyl radical or cation. The fragmentation of the sulfonamide group itself can also occur. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound. nist.govlibretexts.org
Table 2: Potential Fragmentation Ions of this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
| [M-SO2]+• | 2,4,6-Triethylaniline radical cation | 177 |
| [C12H17]+ | 2,4,6-Triethylphenyl cation | 161 |
| [C9H11]+ | Tropylium-like ion from rearrangement | 119 |
| [SO2NH2]+ | Sulfonamide fragment | 80 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like sulfonamides. nih.gov In ESI-MS, ions are generated directly from a solution, minimizing fragmentation during the ionization process and typically producing prominent protonated molecules [M+H]+ or other adducts. nih.govumich.edu This makes it an excellent method for determining the molecular weight of this compound. acs.org
ESI can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. nih.gov In an MS/MS experiment, the [M+H]+ ion of this compound would be selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov This technique is highly specific and can be used to confirm the structure of the compound even in complex mixtures. ecut.edu.cn The application of ESI-MS has been demonstrated in the study of various sulfonamide-containing compounds, highlighting its utility in their characterization. nist.govvulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals. For aromatic compounds like this compound, the most prominent electronic transitions are typically π → π* transitions within the benzene ring. bath.ac.uk
The sulfonamide group and the ethyl groups attached to the benzene ring can act as auxochromes, modifying the absorption characteristics of the chromophore (the benzene ring). These groups can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε). The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the UV region. nih.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Approximate λmax (nm) | Solvent |
| π → π* (E2-band) | ~220-240 | Ethanol/Methanol |
| π → π* (B-band) | ~260-280 | Ethanol/Methanol |
Note: The exact λmax values are dependent on the solvent used and the specific electronic environment of the molecule. libretexts.org
X-ray Crystallography for Solid-State Molecular Architecture of this compound
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecular structure of this compound in the solid state.
While the specific crystal structure of this compound is not available in the provided search results, analysis of similar sulfonamide structures reveals key architectural features. For instance, in the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, the cyclohexyl and phenyl substituents are oriented gauche around the sulfonamide S—N bond. iucr.orgnih.govgvsu.eduiucr.org Molecules in the crystal are often linked by intermolecular hydrogen bonds, such as N—H⋯N or N—H⋯O interactions, forming extended networks like chains or sheets. iucr.orgnih.gov
Table 4: Representative Crystallographic Parameters for a Sulfonamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Note: These are example parameters from a related sulfonamide structure and are not the actual data for this compound.
Single Crystal X-ray Diffraction for Defining Molecular Conformation and Bond Parameters
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence of the molecular conformation of this compound, including the spatial orientation of the triethylphenyl group relative to the sulfonamide moiety.
Table 1: Hypothetical Bond Parameters for this compound from SC-XRD No experimental data is available for this compound. The table below is for illustrative purposes only and does not represent actual measured values.
| Parameter | Expected Value Range (Å or °) | Information Provided |
|---|---|---|
| S=O Bond Length | ~1.43 Å | Indicates the double bond character between sulfur and oxygen. |
| S-N Bond Length | ~1.63 Å | Defines the linkage of the sulfonamide group to the nitrogen atom. |
| S-C (aryl) Bond Length | ~1.77 Å | Defines the linkage of the sulfonyl group to the benzene ring. |
| O-S-O Bond Angle | ~120° | Describes the geometry of the sulfonyl group. |
| C(aryl)-S-N Torsion Angle | Variable | Crucial for defining the overall molecular conformation. |
Analysis of Molecular Packing Architecture and Intermolecular Interactions, Including Hydrogen Bonding Networks
Understanding how molecules of this compound arrange themselves in the crystal lattice is key to explaining its macroscopic properties. SC-XRD data would reveal the supramolecular architecture, which is governed by intermolecular interactions.
The primary sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is expected that the crystal packing would be dominated by N-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. iucr.orgnih.gov For example, in the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, molecules are linked into chains by N-H···N hydrogen bonds. nih.gov A detailed analysis would identify the specific donor-acceptor distances and angles, confirming the strength and geometry of these interactions. Weaker interactions, such as C-H···O and C-H···π contacts, would also be systematically analyzed to build a complete picture of the crystal packing forces. uomphysics.net
Conformational Flexibility Studies in the Crystalline State
While a crystal structure provides a time-averaged snapshot of the molecule, it can also offer insights into its conformational flexibility. This can be observed in several ways. The presence of multiple, crystallographically independent molecules in the asymmetric unit (Z' > 1) allows for a direct comparison of conformers adopted in the same crystal environment. iucr.org
Alternatively, disorder in the crystal structure, particularly in flexible regions like the ethyl groups, can be modeled to understand the accessible conformations. The thermal ellipsoids obtained from the diffraction data, which represent the anisotropic displacement of atoms, can also indicate regions of higher flexibility or libration within the molecule. Comparing the experimentally observed conformation(s) with computationally predicted low-energy structures would further illuminate the conformational landscape and the influence of crystal packing forces on molecular geometry.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to various properties, such as dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), providing a detailed picture of intermolecular contacts. mdpi.comnih.gov
A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all the intermolecular contacts and provides a quantitative breakdown of each type of interaction's contribution to the total surface area. For this compound, this analysis would precisely quantify the relative importance of different contacts. It is anticipated that H···H contacts, arising from the numerous hydrogen atoms on the ethyl groups and benzene ring, would be highly significant. The analysis would also quantify the percentage contributions of the crucial N-H···O hydrogen bonds and other weaker interactions like C-H···O and C-H···π. researchgate.netnih.gov
Computational and Theoretical Investigations of 2,4,6 Triethylbenzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules. semanticscholar.org It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. For sulfonamides, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. semanticscholar.orguomphysics.netresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For aromatic sulfonamides, this process predicts key bond lengths, bond angles, and dihedral (torsion) angles that define the molecular architecture.
While specific optimized parameters for 2,4,6-triethylbenzene-1-sulfonamide are not extensively published, data from the closely related and structurally similar 2,4,6-trimethylbenzene sulfonyl chloride can serve as an illustrative example. DFT calculations reveal the core geometry, including the C-S, S=O, and S-N bond lengths and the orientation of the substituted benzene (B151609) ring relative to the sulfonamide group. semanticscholar.org In such molecules, the sulfonamide group is often twisted relative to the plane of the benzene ring. uomphysics.net
Table 4.1.1: Illustrative Structural Parameters for a Related Sulfonyl Compound This table presents theoretically calculated geometrical parameters for 2,4,6-trimethylbenzene sulfonyl chloride, a precursor and structural analogue to this compound, to demonstrate the type of data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.78 Å |
| Bond Length | S=O | 1.43 Å |
| Bond Length | S-Cl | 2.08 Å |
| Bond Angle | O=S=O | 122.5° |
| Bond Angle | C-S-Cl | 102.1° |
Note: Data is illustrative and based on the related compound 2,4,6-trimethylbenzene sulfonyl chloride.
Following geometry optimization, theoretical vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and rocking motions of the atoms in the molecule. The resulting theoretical spectrum, often visualized as an IR or Raman spectrum, is a powerful tool for several reasons. It confirms that the optimized geometry is a true energy minimum and allows for the assignment of vibrational modes observed in experimental spectra (e.g., FTIR, Raman). semanticscholar.org
For sulfonamides, characteristic vibrational frequencies include the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹ respectively. researchgate.net The N-H stretching vibration of a primary sulfonamide like this compound would also be a key feature. uomphysics.net By comparing theoretical and experimental spectra, researchers can validate the computational model and gain a deeper understanding of the molecule's vibrational properties. semanticscholar.org
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. uomphysics.net The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org
In aromatic sulfonamides, the HOMO is often localized on the electron-rich benzene ring, while the LUMO may be distributed across the sulfonyl group. semanticscholar.org The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps regions of negative potential (nucleophilic, electron-rich areas, often colored red) and positive potential (electrophilic, electron-poor areas, colored blue). For a sulfonamide, the MEP would show negative potential around the oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack, while the area around the amide proton would show positive potential. semanticscholar.orguomphysics.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions. uomphysics.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Dynamics Simulations for Dynamic Behavior of Sulfonamide Systems
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, interactions with solvents, and binding processes with biological targets like proteins. peerj.comresearchgate.net
For sulfonamide systems, MD simulations are crucial for understanding how they interact within a biological environment, such as the active site of an enzyme. peerj.commdpi.commdpi.com These simulations can reveal key hydrogen bonds, hydrophobic interactions, and the stability of a drug-receptor complex over time. mdpi.com The results from MD can be used to calculate binding free energies, which help in ranking the affinity of different sulfonamide derivatives for a target protein. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.innanobioletters.com By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the effectiveness of new, unsynthesized molecules. rasayanjournal.co.intandfonline.com
For benzenesulfonamide (B165840) derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various enzymes, such as carbonic anhydrases. rasayanjournal.co.innanobioletters.comnih.gov Descriptors used in these models can include steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), and hydrophobic parameters. The resulting QSAR models provide contour maps that highlight which regions of the molecule are sensitive to modification, guiding the design of more potent and selective derivatives. tandfonline.comchemijournal.com
In Silico Studies of Molecular Interactions
Computational methods provide powerful insights into the molecular behavior of this compound and related compounds. These in silico techniques allow for the detailed investigation of interactions with biological macromolecules, prediction of binding affinities, and analysis of conformational preferences, which are critical for understanding potential biological activity.
Molecular Docking Simulations with Relevant Macromolecules (General Sulfonamide Research)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. For the broader class of sulfonamides, docking studies have been instrumental in elucidating binding modes and guiding the design of new therapeutic agents. While specific docking studies on this compound are not extensively published, research on analogous sulfonamides reveals common interaction patterns and a wide range of biological targets.
Docking simulations have shown that sulfonamide derivatives can bind to the active sites of various enzymes and receptors. Key interactions typically involve the sulfonamide group (-SO₂NH₂), which can act as a hydrogen bond donor and acceptor. The aryl ring and its substituents, such as the triethyl groups in this compound, often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
General sulfonamide research has identified numerous macromolecules as potential binding partners through docking simulations. These targets are implicated in a variety of diseases, from bacterial infections to cancer.
Table 1: Examples of Macromolecules Targeted by Sulfonamide Derivatives in Molecular Docking Studies
| Macromolecule Target | Associated Disease/Function | Key Interacting Residues/Interactions | References |
| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Hydrogen bonding, ionic interactions, π-π stacking | nih.gov |
| Carbonic Anhydrase (e.g., CA IX) | Cancer, Glaucoma | Coordination with Zn²⁺ ion, H-bonds with Thr200, Thr201 | nih.gov |
| Protein Kinases (e.g., FGFR2, JAK3) | Cancer | H-bonds with backbone atoms (e.g., PHE 492, LYS 517) | chemmethod.commdpi.com |
| Glycolytic Enzymes | Metabolic Disorders, Cancer | Varied, based on specific enzyme | researchgate.net |
| Bromodomain-containing protein 4 (BRD4) | Acute Myeloid Leukemia | Hydrogen and hydrophobic bonds | nih.gov |
| E. coli β-ketoacyl-acyl carrier protein synthase III (KAS III) | Bacterial Infections | Hydrogen bonds | dergipark.org.tr |
| Trypanothione Reductase | Protozoan Infections | Inhibitory potential confirmed via docking | royalsocietypublishing.org |
| Heme Proteins (e.g., Myoglobin) | General Ligand Binding | Hydrophobic, van der Waals, H-bonding | nih.gov |
| Dihydrofolate Reductase (DHFR) | Malaria | Interactions with active site residues | westmont.edu |
For instance, studies on sulfonamides targeting the bacterial enzyme DHPS show that these compounds can form multiple hydrogen bonds and ionic interactions within the active site, explaining their antibacterial effect. nih.gov Similarly, in cancer-related targets like carbonic anhydrase IX, the sulfonamide moiety often coordinates with a crucial zinc ion in the active site, while the rest of the molecule establishes further interactions. nih.gov A study on a derivative of the closely related 2,4,6-trimethylbenzene sulfonamide showed its potential to bind bacterial proteins and DNA helices. rasayanjournal.co.in These general findings suggest that this compound would likely engage with biological targets through a combination of hydrogen bonds from its sulfonamide group and extensive hydrophobic interactions from its triethyl-substituted benzene ring.
Binding Energy Estimations for Ligand-Target Interactions
A key output of molecular docking and more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is the estimation of binding energy. This value (often given in kcal/mol) quantifies the strength of the interaction between a ligand and its target, with more negative values indicating stronger binding.
Across numerous studies, sulfonamide derivatives have demonstrated a wide range of binding affinities for various protein targets. These calculated energies help in prioritizing compounds for further experimental testing. For example, docking of certain sulfonamide derivatives against E. coli KAS III revealed binding energies ranging from -7.22 to -8.13 kcal/mol, which were more favorable than the standard drug triclosan (B1682465) (-7.08 kcal/mol). dergipark.org.tr In another study, a novel sulfonamide targeting the COVID-19 main protease showed a binding energy of -6.35 kcal/mol. mdpi.com
The total binding energy can be deconstructed into constituent parts, including electrostatic, van der Waals, and solvation energies. Studies on sulfonamide binding to heme proteins have shown that non-polyelectrolytic interactions, such as hydrophobic and van der Waals forces, are often the dominant contributors to the binding process. nih.gov The energetic contribution of the sulfonamide motif itself is significant; research on its binding to FKBP12 showed that the two oxygen atoms alone accounted for a binding energy of -13.1 kJ/mol (approx. -3.13 kcal/mol). nih.govacs.org
Table 2: Selected Binding Energy Estimations for Sulfonamide-Macromolecule Interactions from In Silico Studies
| Sulfonamide Derivative Class | Macromolecule Target | Docking Score / Binding Energy (kcal/mol) | Computational Method | References |
| Azo-based Sulfonamides | FGFR2 Kinase | -6.24 | Molecular Docking (Schrodinger) | chemmethod.com |
| Triazole Benzene Sulfonamides | Carbonic Anhydrase IX (5FL4) | -9.2 | Molecular Docking | nih.gov |
| Novel Sulfonamides | E. coli KAS III (1HNJ) | -8.13 | Molecular Docking (Autodock 4.2) | dergipark.org.tr |
| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | Molecular Docking (Glide 5.5) | mdpi.com |
| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease (6LU7) | -6.35 | Molecular Docking (Glide 5.5) | mdpi.com |
| Sulfonamide Derivatives | BRD4 (4BJX) | Favorable binding energies reported | Molecular Docking | nih.gov |
| Fluorinated Heterocyclic Sulfonamides | P. falciparum DHFR | -8.4 | Molecular Docking (AutoDock Vina) | westmont.edu |
Conformational Analysis and Stability Predictions
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. researchgate.net Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are used to analyze the possible conformations of a molecule and predict their relative stabilities. nih.govuomphysics.net
For benzenesulfonamides, key conformational flexibility exists around the bonds connecting the benzene ring, the sulfur atom, and the nitrogen atom. Theoretical studies on sulfanilamide (B372717) and its derivatives show that two main conformational families exist, primarily differing in the orientation of the S-N bond relative to the plane of the benzene ring. nih.govmdpi.com Further variation arises from the rotation of the -NH₂ group relative to the -SO₂ group, which can lead to eclipsed or staggered arrangements. nih.gov
Gas-phase calculations often predict that an eclipsed conformer, where the amide NH₂ and SO₂ groups are aligned, is the most stable. nih.gov
Solvent effects , however, can alter this preference, often favoring the staggered conformer. nih.gov
A rotational spectroscopy study found that for many benzenesulfonamides in isolation, the amino group of the sulfonamide lies perpendicular to the benzene plane, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com However, the presence of nearby substituents can change these preferences due to weak intramolecular interactions. mdpi.com Research on a structurally similar compound, N-[2-[(5-Bromo-2–chloro-4-pyrimidinyl)thio]−4-methoxyphenyl]−2,4,6-trimethylbenzenesulfonamide, revealed a significantly non-planar structure, with the trimethylbenzene ring being twisted relative to the sulfonamide moiety. uomphysics.net
For this compound, the bulky ethyl groups would sterically influence the preferred orientation of the sulfonyl group. Computational modeling using DFT at the B3LYP/6-311++G(d,p) level, a method proven effective for similar molecules, could predict its most stable geometry. semanticscholar.org Predicted properties from databases, such as the collision cross section (CCS), provide an estimate of the molecule's shape in the gas phase. For the [M+H]⁺ adduct of this compound, the predicted CCS is 153.2 Ų. uni.lu Understanding the molecule's inherent conformational preferences and the energy required to adopt different shapes is crucial, as the conformation required for binding to a receptor may not be the lowest-energy conformation in solution. mdpi.com
Mechanistic Investigations into the Formation and Reactivity of 2,4,6 Triethylbenzene 1 Sulfonamide
Elucidation of Free Radical and Ionic Pathways in Sulfonamide Synthesis
The formation of sulfonamides can proceed through either free radical or ionic pathways, often dictated by the choice of reagents and reaction conditions. thieme-connect.comsemanticscholar.org
Free Radical Pathways:
Free radical mechanisms often involve the generation of a sulfonyl radical intermediate. acs.org These pathways are particularly relevant in modern photocatalytic and electrochemical methods. For instance, the photocatalytic activation of N-sulfonylimines can generate sulfonyl radicals, which then participate in subsequent bond-forming reactions. acs.orgnih.gov Another approach involves the generation of a thiyl radical from a thiol, which can then be oxidized and coupled with an amine to form the sulfonamide. semanticscholar.orgrsc.org A proposed mechanism for the formation of S-heteroaryl sulfenamides, a related class of compounds, involves the initial generation of thiyl and amino radicals through single-electron-transfer oxidation at an anode surface, followed by their coupling. rsc.org
Ionic Pathways:
Ionic pathways typically involve the reaction of a nucleophilic amine with an electrophilic sulfonyl-containing species. The classical synthesis of sulfonamides, for example, involves the reaction of a sulfonyl chloride with an amine. nih.gov In this bimolecular nucleophilic substitution, the basic nitrogen center of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org More contemporary methods utilize in situ generated nucleophilic sulfinate ions from sources like vinyl sulfones, which then react with an amine in the presence of an activating agent. organic-chemistry.org The synthesis of N-(hetero)aryl sulfonamides can also be achieved through the cross-coupling of primary sulfonamides with aryl electrophiles, a process that relies on the nucleophilic character of the sulfonamide nitrogen. thieme-connect.com
A summary of reaction conditions favoring either radical or ionic pathways is presented in the table below.
| Pathway | Reagents/Conditions | Intermediate Species | Reference |
| Free Radical | Photocatalysis, Electrochemical oxidation, TEMPO, I2/tBuOOH | Sulfonyl radical, Thiyl radical, Amino radical | acs.orgsemanticscholar.orgnih.govrsc.org |
| Ionic | Sulfonyl chlorides, Amines, Sulfinic acid salts, Metal catalysts (e.g., Cu, Pd) | Sulfonyl cation (or equivalent), Amine nucleophile | thieme-connect.comnih.govwikipedia.orgorganic-chemistry.org |
Detailed Mechanistic Insights into S-N Bond Construction
The construction of the sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. The mechanism of this bond formation is diverse and highly dependent on the chosen synthetic strategy.
One of the most fundamental methods for S-N bond formation is the reaction between a sulfonyl chloride and an amine. wikipedia.org This reaction proceeds via a standard bimolecular nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. wikipedia.org
More advanced methods have been developed to circumvent the use of sulfonyl chlorides. For example, the direct synthesis of sulfonamides from thiols and amines has been achieved through various oxidative coupling reactions. rsc.org In one such method, a thiol is first oxidized to a disulfide, which then reacts with an oxidant like I2O5 to form a sulfonyl iodide intermediate. This intermediate is subsequently attacked by an amine to furnish the sulfonamide. rsc.org Another approach involves the copper-catalyzed aerobic oxidative coupling of thiols and amines, where a plausible mechanism suggests the formation of an ArS-Cu(I) complex, followed by oxidative addition and reaction with the amine. rsc.org
Electrochemical methods also offer a powerful platform for S-N bond construction. In the electrochemical synthesis of sulfonamides from thiols and amines, the thiol is first anodically oxidized to a disulfide. The amine is also oxidized to an aminium radical, which then reacts with the disulfide to form a sulfenamide (B3320178) intermediate. Subsequent oxidations of the sulfenamide lead to the final sulfonamide product. rsc.orgacs.org
| Method | Key Intermediates | Catalyst/Reagent | Reference |
| Sulfonyl Chloride and Amine | - | Base | wikipedia.org |
| Thiol and Amine (I2O5) | Disulfide, Sulfonyl iodide | I2O5 | rsc.org |
| Thiol and Amine (Cu-catalyzed) | ArS-Cu(I) complex | Copper catalyst, O2 | rsc.org |
| Electrochemical Synthesis | Disulfide, Aminium radical, Sulfenamide | - | rsc.orgacs.org |
Understanding C-N Cross-Coupling Mechanisms in Complex Sulfonamide Synthesis
The synthesis of N-aryl and N-heteroaryl sulfonamides often relies on carbon-nitrogen (C-N) cross-coupling reactions. These reactions are crucial for creating complex sulfonamide structures found in many pharmaceuticals. thieme-connect.com However, the reduced nucleophilicity of sulfonamides compared to simple amines presents a significant challenge. thieme-connect.com
Palladium and copper catalysts are commonly employed to facilitate these transformations. In palladium-catalyzed C-N cross-coupling, the mechanism typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by coordination of the sulfonamide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Nickel-catalyzed C-N cross-coupling has emerged as a powerful alternative, particularly for less reactive aryl chlorides. thieme-connect.comresearchgate.net Recent advancements have demonstrated that air-stable nickel pre-catalysts can effectively couple sulfonamides with a broad range of (hetero)aryl halides without the need for photoredox catalysis. researchgate.net The mechanism of nickel-catalyzed C-N cross-coupling is thought to be analogous to that of palladium, involving oxidative addition, ligand exchange, and reductive elimination steps.
The development of photocatalytic methods has further expanded the scope of C-N cross-coupling for sulfonamide synthesis. For instance, a nickel-photocatalyst system can facilitate the challenging reductive elimination step in the C-N bond formation between primary sulfonamides and aryl electrophiles. thieme-connect.com
| Catalyst System | Substrates | Key Mechanistic Features | Reference |
| Palladium | Aryl halides, Sulfonamides | Oxidative addition, Reductive elimination | organic-chemistry.org |
| Nickel | (Hetero)aryl chlorides, Sulfonamides | Use of air-stable pre-catalysts, broader substrate scope | thieme-connect.comresearchgate.net |
| Nickel/Photocatalyst | Primary sulfonamides, Aryl electrophiles | Facilitates reductive elimination | thieme-connect.com |
Reaction Mechanisms of N-H Functionalization and C-H Sulfonamidation on Aromatic Systems
Beyond the initial synthesis, the functionalization of the sulfonamide moiety and the direct introduction of sulfonamide groups onto aromatic rings are important strategies for molecular diversification.
N-H Functionalization:
The N-H bond of primary and secondary sulfonamides can be functionalized through various reactions. For instance, hypervalent iodine reagents have been used to achieve NH transfer, enabling the synthesis of related aza-analogues like sulfoximines and sulfonimidamides. mdpi.comresearchgate.net The mechanism is proposed to involve the formation of a highly reactive iodonitrene intermediate, which is then attacked by a sulfur-containing nucleophile. mdpi.com
C-H Sulfonamidation:
Direct C-H sulfonamidation of aromatic systems represents a highly atom-economical approach to synthesizing N-aryl sulfonamides. researchgate.netnih.gov This strategy avoids the pre-functionalization of the aromatic ring. Transition metal catalysis, particularly with rhodium, iridium, and ruthenium, has been instrumental in achieving regioselective C-H sulfonamidation. researchgate.netnih.govchemrevlett.com
The mechanism of rhodium-catalyzed C-H sulfonamidation of arenes with sulfonyl azides often involves the formation of a five-membered rhodacycle intermediate through C-H activation. chemrevlett.com This intermediate then reacts with the sulfonyl azide (B81097), leading to the formation of the C-N bond and regeneration of the catalyst. Similarly, iridium-catalyzed C-H amidation of arenes with sulfonyl azides is proposed to proceed through iridacycle intermediates. organic-chemistry.org
Metal-free approaches to C-H sulfonamidation have also been developed. For example, the reaction of indoles with secondary sulfonamides can be promoted by molecular iodine, where the proposed mechanism involves the formation of a cyclic iodonium (B1229267) ion, which is then attacked by the sulfonamide. chemrevlett.com
| Functionalization Type | Reagents/Catalysts | Mechanistic Highlights | Reference |
| N-H Functionalization | Hypervalent iodine reagents | Formation of iodonitrene intermediate | mdpi.comresearchgate.net |
| C-H Sulfonamidation | Rh, Ir, Ru catalysts, Sulfonyl azides | Formation of metallacycle intermediates | researchgate.netorganic-chemistry.orgnih.govchemrevlett.com |
| C-H Sulfonamidation | Molecular iodine, Sulfonamides | Formation of cyclic iodonium ion | chemrevlett.com |
Future Research Directions and Outlook for 2,4,6 Triethylbenzene 1 Sulfonamide Chemistry
Development of Innovative and Sustainable Synthetic Strategies for the Triethylbenzene-Sulfonamide Scaffold
The synthesis of sulfonamides is a well-established field, yet there remains a continuous drive for methodologies that are more sustainable, efficient, and versatile. sci-hub.se Future research should pivot towards greener synthetic conditions for preparing 2,4,6-Triethylbenzene-1-sulfonamide and its derivatives.
Key Research Thrusts:
Mechanochemistry: The use of ball milling and other mechanochemical techniques offers a path to eliminate or drastically reduce the need for bulk solvents, which is a significant step towards green synthesis. acs.org Investigating the mechanochemical reaction between 2,4,6-triethylbenzene-1-sulfonyl chloride and various amines could lead to a highly efficient, solvent-free process with reduced waste generation.
Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters, improved safety, and potential for higher yields. sci-hub.se A future approach could involve the development of a flow-based process for the sulfamoylation of amines using the corresponding sulfonyl chloride, potentially using a packed-bed reactor with a scavenger resin to capture the HCl byproduct. sci-hub.se
Catalytic Innovations: Moving beyond traditional methods, research into novel catalytic systems is critical. This includes exploring palladium-catalyzed aminosulfonylation of aryl halides or copper-catalyzed coupling reactions, which could offer alternative pathways to the triethylbenzene-sulfonamide scaffold. sci-hub.se Furthermore, developing methods for the late-stage functionalization of the primary sulfonamide group itself, for instance, using Pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) to convert the sulfonamide into a sulfonyl chloride in situ, would open up avenues for creating diverse derivatives from a common precursor. orgsyn.org
Bio-catalysis and Green Solvents: The use of enzymes as catalysts and benign solvents like water or polyethylene (B3416737) glycol (PEG) are cornerstones of green chemistry. sci-hub.se Future studies could explore enzymatic routes for sulfonamide bond formation or adapt existing methods to aqueous systems, which has been shown to be effective for the synthesis of other sulfonamides. sci-hub.seresearchgate.net
Exploration of Emerging Spectroscopic and Diffraction Techniques for Enhanced Structural Resolution
While standard techniques like NMR and single-crystal X-ray diffraction (SCXRD) are powerful, emerging methods promise to deliver an even more detailed picture of the molecular and electronic structure of this compound. rsc.orgrsc.org Given that obtaining high-quality crystals can be a bottleneck, techniques that can analyze microcrystalline or nanocrystalline materials are particularly valuable. rsc.orgresearchgate.net
Key Research Thrusts:
Advanced Diffraction Methods: Techniques like 3D Electron Diffraction (3D ED) and X-ray Free Electron Lasers (XFELs) are revolutionizing structural chemistry. riken.jp These methods can determine structures from crystals far smaller than those required for conventional X-ray diffraction. researchgate.netriken.jp Applying these techniques to this compound could not only confirm its covalent structure but also provide precise locations of hydrogen atoms, revealing subtle details about hydrogen bonding and charge distribution within the crystal lattice. riken.jp Electron diffraction, in particular, is advantageous for organic compounds composed of light atoms where anomalous scattering effects in X-ray diffraction are weak. chinesechemsoc.org
Advanced Mass Spectrometry: Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is evolving with the use of novel matrices. For instance, using 2D nanomaterials like molybdenum disulfide (MoS₂) nanosheets as a matrix can lead to cleaner backgrounds and higher sensitivity for the analysis of small molecules, including sulfonamides. bohrium.com This could be a powerful tool for the rapid and sensitive detection and characterization of this compound and its reaction products or metabolites.
Solid-State NMR (ssNMR): For instances where suitable single crystals cannot be grown, ssNMR remains a powerful tool for probing the structure and dynamics in the solid state. Advanced ssNMR experiments could be used to study polymorphism and to characterize the local environments of atoms within the crystal structure, providing data that is complementary to diffraction methods.
Table 1: Comparison of Emerging Structural Analysis Techniques
| Technique | Sample Requirement | Key Advantages for this compound | Reference |
|---|---|---|---|
| 3D Electron Diffraction (3D ED) | Nanocrystals / Microcrystals | Structure determination from very small crystals; sensitive to electric charge distribution. | riken.jp |
| X-ray Free Electron Laser (XFEL) | Microcrystals | High accuracy in determining atomic coordinates; can visualize hydrogen atoms. | riken.jp |
| MoS₂-assisted LDI-MS | Low sample volume | High sensitivity, reduced background interference for sulfonamide detection. | bohrium.com |
| Advanced Crystallisation Methods | Non-crystalline or oily samples | Enables SCXRD analysis for compounds that are difficult to crystallize (e.g., crystalline sponge method). | rsc.org |
Expansion of Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions
Computational chemistry provides invaluable insights into molecular properties, reactivity, and intermolecular interactions, guiding experimental design. For this compound, advanced modeling can predict its behavior and help rationalize experimental observations.
Key Research Thrusts:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.netresearchgate.net Such calculations can predict sites of electrophilic and nucleophilic attack and provide a deeper understanding of the electronic effects of the triethylphenyl group on the sulfonamide moiety. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Should a series of derivatives of this compound be synthesized and tested for a particular biological activity, QSAR modeling could be employed. researchgate.net By correlating quantum chemical descriptors and other molecular properties with activity, predictive models can be built to guide the design of new, more potent analogues.
Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking simulations can predict the binding modes of this compound with biological targets like enzymes (e.g., carbonic anhydrases). nih.gov The bulky 2,4,6-triethylphenyl group could confer high selectivity for specific enzyme isoforms by exploiting the size and shape of the active site, a "Lock-and-Key" approach that has proven successful for related benzenesulfonamides. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding modes over time.
Investigation of Supramolecular Chemistry and Crystal Engineering for this compound
The sulfonamide group is a versatile functional group for building predictable intermolecular interactions, particularly hydrogen bonds, which are fundamental to crystal engineering. iucr.orgnih.govucc.ie The presence of the three ethyl groups in this compound introduces significant steric bulk that will undoubtedly influence its supramolecular chemistry.
Key Research Thrusts:
Hydrogen-Bonding Motifs: Primary sulfonamides commonly form robust hydrogen-bonded dimers via N-H···O interactions, creating R²₂(8) ring motifs, or catemeric chains (C(4) motif). iucr.org A key research question is how the sterically encumbered 2,4,6-triethylphenyl group will affect the formation of these common synthons. It may favor one motif over another or lead to entirely new, less compact packing arrangements.
Co-crystal Formation: A systematic investigation into the co-crystallization of this compound with a variety of co-formers (e.g., pyridines, carboxamides, N-oxides) could be highly fruitful. iucr.orgnih.gov This would allow for a systematic study of the competition between different hydrogen bond acceptors for the sulfonamide N-H donors and could lead to the creation of new crystalline materials with tailored physical properties, such as solubility or melting point. Understanding the supramolecular synthon hierarchy in the presence of the bulky triethylphenyl group is a central challenge in this area. iucr.orgnih.gov
Host-Guest Chemistry: The 2,4,6-triethylbenzene scaffold itself is a known component of tripodal host molecules designed to bind cations and other guests. nih.govutwente.nl While the sulfonamide itself is not a tripodal receptor, exploring its potential for self-assembly into larger architectures or its ability to act as a ligand in coordination complexes represents an intriguing avenue for future work.
Table 2: Common Supramolecular Synthons in Primary Sulfonamides
| Synthon Name | Description | Hydrogen Bond Type | Common Resulting Motif | Reference |
|---|---|---|---|---|
| Sulfonamide Dimer | Two sulfonamide molecules interact. | N-H···O | Centrosymmetric R²₂(8) ring | iucr.org |
| Sulfonamide Chain | Sulfonamide molecules link head-to-tail. | N-H···O | C(4) chain | iucr.org |
| Sulfonamide-Pyridine | Sulfonamide acts as a donor to a pyridine (B92270) nitrogen. | N-H···N | Heterodimer or chain | iucr.org |
| Sulfonamide-Amide | Sulfonamide interacts with a carboxamide oxygen. | N-H···O | Heterodimer | iucr.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,4,6-Triethylbenzene-1-sulfonamide to maximize yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonation of a triethylbenzene precursor followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions.
- Amidation : React the intermediate sulfonyl chloride with ammonia or amines in a polar aprotic solvent (e.g., THF) at room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Critical Parameters : Temperature control during sulfonation prevents decomposition, while stoichiometric excess of ammonia ensures complete amidation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- NMR :
- ¹H NMR : Triplet signals for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.0 ppm).
- ¹³C NMR : Distinct peaks for sulfonamide sulfur-bound carbon (δ 45–50 ppm) and ethyl carbons (δ 10–15 ppm for CH₃, δ 25–30 ppm for CH₂).
- IR : Strong S=O stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation.
- MS : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₂H₁₉NO₂S), with fragmentation patterns consistent with ethyl and sulfonamide groups .
Q. What solvent systems are most effective for recrystallizing this compound?
- Ethanol/water (7:3 v/v) or acetone/hexane (1:1) are optimal due to the compound’s moderate polarity. Crystallization at 4°C enhances crystal uniformity .
Advanced Research Questions
Q. How do steric effects from the triethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Hindrance : The bulky ethyl groups at the 2,4,6-positions restrict access to the sulfonamide’s sulfur atom, reducing reactivity toward large nucleophiles (e.g., tertiary amines).
- Experimental Validation : Kinetic studies using smaller nucleophiles (e.g., NH₃) show higher reaction rates compared to bulkier alternatives .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?
- Systematic Validation :
- In vitro : Test metabolic stability using liver microsomes to identify rapid degradation pathways.
- In vivo : Use pharmacokinetic profiling (e.g., AUC, half-life) to correlate bioavailability with observed efficacy.
- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and identify confounding factors (e.g., protein binding) .
Q. How does modifying the sulfonamide group (e.g., N-alkylation) alter the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
| Modification | Bioactivity Change | Mechanism |
|---|---|---|
| N-Methylation | Reduced solubility | Increased lipophilicity limits cellular uptake. |
| N-Acetylation | Enhanced stability | Resistance to enzymatic hydrolysis in serum. |
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) before and after functionalization .
Q. What computational methods predict the binding affinity of this compound to protein targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Bcl-2 for anticancer activity).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Validation : Cross-reference computational results with surface plasmon resonance (SPR) data for empirical confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
